molecular formula C16H14N2O2S B12884938 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole CAS No. 871110-23-5

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole

Cat. No.: B12884938
CAS No.: 871110-23-5
M. Wt: 298.4 g/mol
InChI Key: RVUWOTBZLXRUSX-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a methanesulfonyl group, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with benzoylacetone, followed by sulfonylation with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole is unique due to the presence of both phenyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

871110-23-5

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-methylsulfonyl-1,3-diphenylpyrazole

InChI

InChI=1S/C16H14N2O2S/c1-21(19,20)16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

RVUWOTBZLXRUSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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